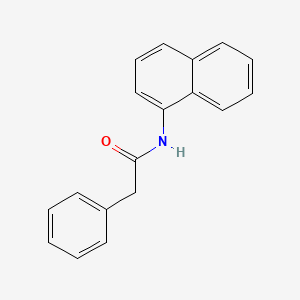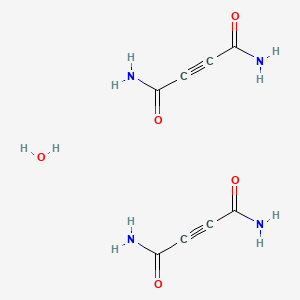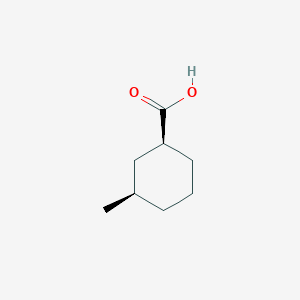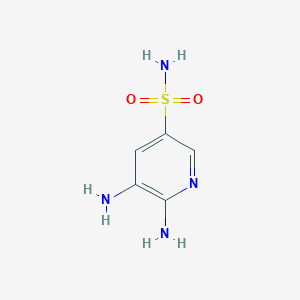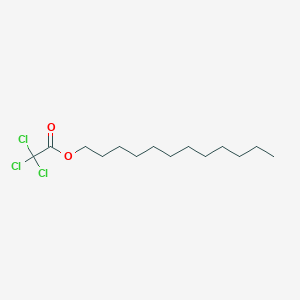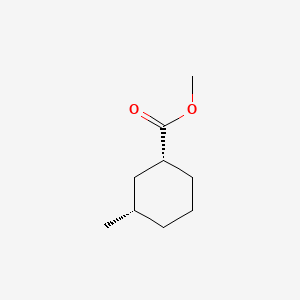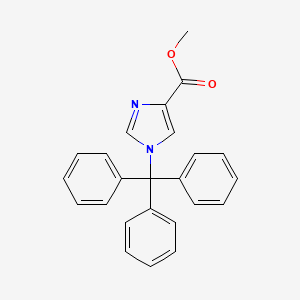
Benzene, (cyclopropylidenemethyl)-
Overview
Description
Scientific Research Applications
Basic Chemical Information
Benzene, (cyclopropylidenemethyl)- is a chemical compound with the formula C10H10 . It has a molecular weight of 130.1864 . This compound is also known by other names such as Methane, cyclopropylidenephenyl-; α-Phenylmethylenecyclopropane; Benzylidenecyclopropane; and (Phenylmethylene)cyclopropane .
Visible-light Photoredox Catalysis
One of the applications of (Cyclopropylidenemethyl)benzene is in visible-light photoredox catalysis . This process involves the dual carbon–carbon bond cleavage of methylenecyclopropanes and cycloketone oximes for the synthesis of 2-cyanoalkylsulfonated 3,4-dihydronaphthalenes through the insertion of sulfur dioxide . This dual cleavage of carbon–carbon bonds involves a radical pathway and goes through a sequence of iminyl radical formation, carbon–carbon bond cleavage, sulfur dioxide insertion, sulfonyl radical addition, another carbon–carbon bond cleavage, and intramolecular cyclization .
Synthesis of Sulfones
Sulfones are a class of useful organosulfur derivatives, which have been widely used in the chemical industry, agrochemicals, pharmaceuticals, organic synthesis, and inflaming retarding materials . The insertion of sulfur dioxide is the most convenient way for the synthesis of sulfones . (Cyclopropylidenemethyl)benzene can be used in this process.
Synthesis of Alkylnitriles
Alkylnitriles are an important class of organic skeletons encountered in many nitrile-containing pharmaceuticals and natural products . The development of efficient and convenient ways to access alkylnitriles has become interesting . (Cyclopropylidenemethyl)benzene can be used in the functionalization of α-C–H bonds in inert alkylnitriles .
properties
IUPAC Name |
cyclopropylidenemethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-4-9(5-3-1)8-10-6-7-10/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAOEHNEGSMNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335008 | |
| Record name | Benzene, (cyclopropylidenemethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, (cyclopropylidenemethyl)- | |
CAS RN |
7555-67-1 | |
| Record name | Benzene, (cyclopropylidenemethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B3371556.png)
![4-[(5-Chloropyridin-2-yl)oxy]aniline](/img/structure/B3371564.png)
